molecular formula C18H14ClNO3S B488552 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one CAS No. 500196-87-2

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B488552
CAS No.: 500196-87-2
M. Wt: 359.8g/mol
InChI Key: FFELTWSQSVIFSU-AATRIKPKSA-N
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Description

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with chloro and methoxy groups, a thiophene ring, and a propenone moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Intermediate: The starting material, 2-chloro-6,7-dimethoxyquinoline, is synthesized through a series of reactions involving chlorination and methoxylation of quinoline.

    Coupling with Thiophene: The quinoline intermediate is then coupled with a thiophene derivative under basic conditions to form the desired product.

    Propenone Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a corresponding alcohol.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.

    Quinoline-2-carboxylic acid: A compound with a carboxyl group instead of the propenone moiety.

    2-Methylquinoline: A simpler quinoline derivative with a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-22-15-9-12-8-11(5-6-14(21)17-4-3-7-24-17)18(19)20-13(12)10-16(15)23-2/h3-10H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFELTWSQSVIFSU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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